molecular formula C19H18N2O4 B13728875 DL-N-Benzyloxycarbonyl-3-phenylalanine cyanomethyl ester CAS No. 3338-35-0

DL-N-Benzyloxycarbonyl-3-phenylalanine cyanomethyl ester

Cat. No.: B13728875
CAS No.: 3338-35-0
M. Wt: 338.4 g/mol
InChI Key: QDAFQGLLNQPQAT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-N-Benzyloxycarbonyl-3-phenylalanine cyanomethyl ester typically involves the protection of the amino group of phenylalanine with a benzyloxycarbonyl (Cbz) group, followed by esterification with cyanomethyl ester. The reaction conditions often include the use of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and esterification steps, with careful control of reaction conditions to ensure high yield and purity .

Scientific Research Applications

Chemistry: DL-N-Benzyloxycarbonyl-3-phenylalanine cyanomethyl ester is widely used in peptide synthesis as a protecting group for the amino group of phenylalanine. It helps in the stepwise construction of peptides by preventing unwanted side reactions .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein synthesis. It serves as a model compound for understanding the behavior of protected amino acids in biological systems .

Medicine: Its ability to protect amino groups makes it valuable in the synthesis of peptide drugs .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptides and peptide-based drugs. It is also employed in the production of specialty chemicals and intermediates .

Mechanism of Action

The mechanism of action of DL-N-Benzyloxycarbonyl-3-phenylalanine cyanomethyl ester primarily involves its role as a protecting group. The benzyloxycarbonyl group protects the amino group of phenylalanine from unwanted reactions during peptide synthesis. The cyanomethyl ester group facilitates the formation of ester bonds, allowing for the stepwise construction of peptides .

Molecular Targets and Pathways: The compound targets the amino group of phenylalanine, forming a stable carbamate linkage. This linkage prevents the amino group from participating in side reactions, ensuring the selective formation of peptide bonds .

Comparison with Similar Compounds

Uniqueness: DL-N-Benzyloxycarbonyl-3-phenylalanine cyanomethyl ester is unique due to the presence of both the benzyloxycarbonyl protecting group and the cyanomethyl ester group. This combination allows for dual protection and reactivity, making it highly versatile in peptide synthesis .

Properties

CAS No.

3338-35-0

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

cyanomethyl 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C19H18N2O4/c20-11-12-24-18(22)17(13-15-7-3-1-4-8-15)21-19(23)25-14-16-9-5-2-6-10-16/h1-10,17H,12-14H2,(H,21,23)

InChI Key

QDAFQGLLNQPQAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC#N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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